molecular formula C11H5F6NO B1348971 2,8-Bis(trifluoromethyl)quinolin-4-ol CAS No. 35853-41-9

2,8-Bis(trifluoromethyl)quinolin-4-ol

Cat. No. B1348971
CAS RN: 35853-41-9
M. Wt: 281.15 g/mol
InChI Key: JIWHKBAFGFPZKM-UHFFFAOYSA-N
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Description

2,8-Bis(trifluoromethyl)quinolin-4-ol is a chemical compound with the molecular formula C11H5F6NO. It is also known by other names such as 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline and 2,8-bis(trifluoromethyl)-1H-quinolin-4-one . The compound has a molecular weight of 281.15 g/mol .


Molecular Structure Analysis

The compound has a complex structure with trifluoromethyl groups at positions 2 and 8 of the quinoline ring. The InChI string for the compound is InChI=1S/C11H5F6NO/c12-10(13,14)6-3-1-2-5-7(19)4-8(11(15,16)17)18-9(5)6/h1-4H,(H,18,19) . The compound forms a crystal structure as indicated by the Crystallography Open Database (COD) records .


Physical And Chemical Properties Analysis

The compound has a density of 1.4837 (estimate), a melting point of 130-134°C (lit.), and a boiling point of 305.9±37.0 °C (Predicted). It also has a flash point of 33.9°C and a vapor pressure of 10.9mmHg at 25°C .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including those with trifluoromethyl groups, are explored for their effectiveness as corrosion inhibitors. These compounds show good effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with metallic surfaces through coordination bonding. This makes them valuable in anticorrosive material research (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Research on quinoline and its derivatives extends to optoelectronics, where they serve as active materials in organic light-emitting diodes (OLEDs) and other electronic devices. The structural design and synthesis of quinoline-based organic semiconductors have shown potential for use in OLEDs as near-IR emitters, which could inspire further development of metal-free infrared emitters (Squeo & Pasini, 2020).

Organic Materials and Nanoscience

Hexaazatriphenylene (HAT) derivatives, related to quinoline structures, have shown significant utility in the design of organic materials for various applications, including semiconductors, sensors, and liquid crystals. The versatility of these N-containing polyheterocyclic aromatics underscores the importance of quinoline scaffolds in developing new materials for energy storage and nanotechnology (Segura et al., 2015).

Green Chemistry in Quinoline Synthesis

The development of green chemistry methods for synthesizing quinoline scaffolds is a significant area of research. Efforts to eliminate the use of hazardous chemicals and solvents in quinoline synthesis are geared towards minimizing environmental and human health impacts. This approach encourages the adoption of greener, non-toxic methods for future applications of quinoline in various fields (Nainwal et al., 2019).

Anticancer and Antimalarial Applications

Quinoline derivatives have a long history of medicinal use, particularly in treating malaria and cancer. The anticancer potential of quinoline-based compounds is extensively studied, with mechanisms of action including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis. Similarly, their role in antimalarial therapy is well-established, with compounds like quinoline playing a crucial role in developing new therapeutic agents (Afzal et al., 2015).

Safety And Hazards

The toxicity and hazards of 2,8-Bis(trifluoromethyl)quinolin-4-ol have not been fully researched and evaluated. Therefore, it should be handled with appropriate personal protective measures such as gloves, goggles, and lab coats. The compound may be toxic to aquatic life and should not be discharged into water bodies .

properties

IUPAC Name

2,8-bis(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6NO/c12-10(13,14)6-3-1-2-5-7(19)4-8(11(15,16)17)18-9(5)6/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWHKBAFGFPZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189402
Record name 2,8-Bis(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Bis(trifluoromethyl)quinolin-4-ol

CAS RN

35853-41-9
Record name 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35853-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Bis(trifluoromethyl)quinolin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035853419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Bis(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-bis(trifluoromethyl)quinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,8-BIS(TRIFLUOROMETHYL)QUINOLIN-4-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO1XSY74EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
N Daban, EB Orman, L Meyancı, A Altındal… - Journal of Molecular …, 2022 - Elsevier
Novel tetrakis-[4-((2,8-bis(trifluoromethyl)quinolin-4-yl)oxyl)] substituted phthalocyanine complexes were obtained by the tetramerization reaction of corresponding phthalonitrile …
Number of citations: 3 www.sciencedirect.com
BK Sarojini, B Narayana, AN Mayekar… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C11H5F6NO·C11H5F6NO, both molecules (except F and H atoms) are essentially planar (the rms deviations for all non-H atoms are 0.008 and 0.034 Å for the …
Number of citations: 3 scripts.iucr.org
SK Singh, A Nahta, RP Tiwari, P Jain - 2006 - nopr.niscpr.res.in
Substituted/unsubstituted-(2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic acid derivatives of cephalosporin have been synthesized by condensation of acid chlorides of substituted/…
Number of citations: 8 nopr.niscpr.res.in
S Eswaran, AV Adhikari, IH Chowdhury, NK Pal… - European journal of …, 2010 - Elsevier
Four new series of quinoline derivatives were synthesized starting from 2-trifluoromethyl aniline through multi-step reactions. In the reaction sequence, substituted aniline was cyclized …
Number of citations: 242 www.sciencedirect.com
RMRJ da Silva, MO Gandi, JS Mendonça… - Bioorganic & Medicinal …, 2019 - Elsevier
Malaria remains a major public health problem worldwide, and it is responsible for high rates of morbidity and mortality. Resistance to current antimalarial drugs has been identified, and …
Number of citations: 23 www.sciencedirect.com
J Mao, H Yuan, Y Wang, B Wan, M Pieroni… - Journal of medicinal …, 2009 - ACS Publications
Both in vitro and in vivo metabolism studies suggested that 5-(2,8-bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester (compound 3) with previously …
Number of citations: 119 pubs.acs.org
M Ilakiyalakshmi, AA Napoleon - ECS Transactions, 2022 - iopscience.iop.org
Antimalarial agents are an important key for the prevention and eradication of malaria. The heterocyclic aromatic quinoline scaffold is a favored structure in drug development because …
Number of citations: 3 iopscience.iop.org
GZ Yang, JK Zhu, XD Yin, YF Yan… - Journal of agricultural …, 2019 - ACS Publications
Inspired by quinine and its analogues, we designed, synthesized, and evaluated two series of quinoline small molecular compounds (a and 2a) and six series of quinoline derivatives (…
Number of citations: 62 pubs.acs.org
A Lilienkampf, J Mao, B Wan, Y Wang… - Journal of medicinal …, 2009 - ACS Publications
Tuberculosis (TB) remains as a global pandemic that is aggravated by a lack of health care, the spread of HIV, and the emergence of multidrug-resistant TB (MDR-TB) and extensively …
Number of citations: 361 pubs.acs.org
L CS Pinheiro, L M. Feitosa, M O. Gandi, F F. Silveira… - Molecules, 2019 - mdpi.com
Based on medicinal chemistry tools, new compounds for malaria treatment were designed. The scaffolds of the drugs used to treat malaria, such as chloroquine, primaquine, …
Number of citations: 54 www.mdpi.com

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